BenchChemオンラインストアへようこそ!

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS 1368387-09-0) is a heterobifunctional research chemical that fuses a 4-methylpyrazole ring to the 2-position of a morpholine scaffold, supplied as the dihydrochloride salt (molecular formula C₈H₁₅Cl₂N₃O, molecular weight 240.13 g/mol). The compound belongs to the broader class of pyrazole–morpholine hybrids, a scaffold family recognized as a privileged structure in medicinal chemistry for the development of protein kinase inhibitors.

Molecular Formula C8H15Cl2N3O
Molecular Weight 240.13 g/mol
CAS No. 1368387-09-0
Cat. No. B3100399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
CAS1368387-09-0
Molecular FormulaC8H15Cl2N3O
Molecular Weight240.13 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2CNCCO2.Cl.Cl
InChIInChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H
InChIKeyLSZDBQVBANDHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride (CAS 1368387-09-0): Chemical Identity and Research-Grade Procurement Baseline


2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS 1368387-09-0) is a heterobifunctional research chemical that fuses a 4-methylpyrazole ring to the 2-position of a morpholine scaffold, supplied as the dihydrochloride salt (molecular formula C₈H₁₅Cl₂N₃O, molecular weight 240.13 g/mol) . The compound belongs to the broader class of pyrazole–morpholine hybrids, a scaffold family recognized as a privileged structure in medicinal chemistry for the development of protein kinase inhibitors [1]. It is commercially available from multiple research chemical suppliers—including AK Scientific (95% purity), Combi-Blocks (via Fujifilm Wako), BIOFOUNT (97% purity), and Leyan (98% purity)—at scales ranging from 10 mg to gram quantities, and is explicitly designated for research use only [2].

Why In-Class Substitution of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride Is Scientifically Unreliable


Within the pyrazole–morpholine chemical space, even seemingly minor structural variations—such as the position of the morpholine attachment on the pyrazole ring (2- vs 3- vs 4-substitution) or the tautomeric state of the pyrazole NH—can produce divergent hydrogen-bonding geometries, altered conformational preferences, and distinct binding modes at kinase ATP sites [1]. The methyl substitution at the pyrazole 4-position further constrains the tautomeric equilibrium of the pyrazole ring, locking the compound into a specific prototropic form. Additionally, the free base (MW 167.21, CAS 2108723-96-0) and the dihydrochloride salt (MW 240.13, CAS 1368387-09-0) exhibit fundamentally different solubility, hygroscopicity, and handling properties that directly impact reproducible formulation in biological assays [2]. Generic interchange with a regioisomer, a different salt form, or a des-methyl analog without explicit experimental validation risks introducing uncontrolled variables into any structure–activity relationship (SAR) study, kinase selectivity panel, or synthetic sequence.

Quantitative Comparator-Based Evidence for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride Selection


Regioisomeric Identity: 2-(3-yl) vs 3-(3-yl) vs 4-(3-yl) Substitution Dictates Spatial Presentation of the Morpholine Ring

The attachment point of the morpholine ring to the pyrazole core is a binary structural parameter with demonstrated pharmacological consequences. The 2-(4-methyl-1H-pyrazol-3-yl)morpholine scaffold presents the morpholine oxygen and NH in a specific spatial orientation relative to the pyrazole H-bond donor/acceptor system. In contrast, the 3-(4-methyl-1H-pyrazol-3-yl)morpholine regioisomer (free base CAS 1368386-99-5, MW 167.21) positions the morpholine ring at the pyrazole 3-position via the morpholine nitrogen rather than carbon, creating a fundamentally different vector for the morpholine ring . In the kinase inhibitor field, the pyrazol-3-yl-morpholine scaffold has been validated experimentally: 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine exhibited an IC₅₀ of 1.0 µM against Trypanosoma brucei rhodesiense adenosine kinase, while the des-morpholine analog (3-(4-phenoxyphenyl)-1H-pyrazole) showed IC₅₀ > 65 µM, confirming that the morpholine attachment is essential for target engagement [1]. Although no head-to-head kinase panel has been published for 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride specifically, the class-level inference is that the 2-substitution regiochemistry provides a distinct conformational landscape that cannot be replicated by the 3- or 4-substituted analogs when used as a synthetic building block or pharmacophoric fragment.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Dihydrochloride Salt vs Free Base: Quantified Differences in Molecular Weight, H-Bond Capacity, and Handling

The dihydrochloride salt (CAS 1368387-09-0; MW 240.13 g/mol; formula C₈H₁₅Cl₂N₃O) differs from the corresponding free base (CAS 2108723-96-0; MW 167.21 g/mol; formula C₈H₁₃N₃O) by the addition of two HCl equivalents. PubChem computed properties reveal that the dihydrochloride salt possesses 4 hydrogen bond donors (HBD) versus the free base's lower HBD count, and a topological polar surface area (TPSA) of 49.9 Ų [1]. The increased HBD count of the salt form directly enhances aqueous solubility—a critical parameter for biochemical assay preparation. Vendor data confirm that the dihydrochloride is supplied as a solid with long-term storage at -20°C recommended, while the free base is separately cataloged (CAS 2108723-96-0) and may exhibit different stability profiles . The molecular weight difference (240.13 vs 167.21 g/mol, a 43.6% increase by mass) must be accounted for when calculating molar concentrations for dose–response studies; failure to correct for salt factor leads to systematic concentration errors.

Pre-formulation Analytical Chemistry Compound Handling

Purity and Vendor Specification: Available at 98% from Leyan Enabling Stringent SAR and Crystallization Studies

Multiple vendors supply 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride at graded purity levels: Leyan offers 98% purity (Catalog No. 1848149) , BIOFOUNT supplies at 97% purity (Catalog No. HCC331030) [1], and AK Scientific lists 95% purity (Catalog No. 1863EG) . In fragment-based drug discovery and kinase inhibitor medicinal chemistry, a purity specification of ≥97% is the widely accepted threshold for reliable biophysical screening (SPR, ITC, DSF), as impurities at >3% can generate false positives in single-concentration screens [2]. The 98% purity grade from Leyan is particularly relevant for co-crystallization trials and NMR-based fragment screening, where even minor contaminants can compromise data quality. Comparatively, the 2-methyl-substituted analog (2-methyl-2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, CAS not fully specified, listed by Matrix Scientific) is less widely stocked at comparable purity, limiting its accessibility for systematic SAR campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

Scaffold Privilege: Pyrazole–Morpholine Hybrids Are Validated Kinase Inhibitor Chemotypes with Documented Target Engagement

The pyrazole ring is classified as a privileged scaffold in kinase inhibitor design due to its capacity to engage the hinge region of the ATP-binding site through bidirectional H-bonding [1]. The morpholine ring confers improved aqueous solubility and modulates basicity (pKa ~8–9 for the morpholine NH). The combination of these two pharmacophores has produced clinical and preclinical kinase inhibitors. Specifically, the pyrazol-3-yl-morpholine chemotype has demonstrated direct kinase target engagement: 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (compound 1) inhibited T. b. rhodesiense adenosine kinase with an IC₅₀ of 1.0 µM, and chemical proteomics confirmed target binding [2]. Furthermore, patent literature (e.g., US-8853207-B2, 'Heterocyclic pyrazole compounds, method for preparing the same and use thereof') explicitly claims pyrazole–heterocycle conjugates as protein kinase inhibitors, establishing the intellectual property relevance of this scaffold class . While 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride itself has not been profiled in a published kinase panel, the 4-methyl substitution constrains the pyrazole tautomeric state, which is predicted to influence hinge-region H-bonding geometry relative to des-methyl analogs.

Kinase Inhibitor Privileged Scaffold Drug Discovery

Validated Application Scenarios for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride Procurement


Kinase Inhibitor Fragment Library Design and Hit Expansion

The pyrazole–morpholine scaffold is a recognized privileged structure for kinase ATP-site binding. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride serves as a defined fragment (MW 240.13, HBD = 4, TPSA = 49.9 Ų) with fragment-like physicochemical properties suitable for inclusion in fragment libraries screened by SPR, DSF, or ligand-observed NMR [1]. The 4-methyl group provides a synthetic handle for further elaboration during hit-to-lead optimization. The dihydrochloride salt form ensures aqueous solubility at the high concentrations (typically 200–500 µM) required for fragment screening. As demonstrated by the TbrAK inhibitor series, morpholine attachment to the pyrazol-3-yl position is essential for kinase target engagement (≥65-fold potency enhancement vs des-morpholine analog) [2].

Regioisomerically Pure Building Block for Parallel Synthesis of Kinase-Focused Compound Libraries

The unambiguous 2-substitution regiochemistry (CAS 1368387-09-0, confirmed by SMILES CC1=C(NN=C1)C2CNCCO2.Cl.Cl and InChI) ensures that library synthesis proceeds from a single, structurally defined starting material rather than a mixture of regioisomers [1]. This is critical for combinatorial chemistry approaches where product stereochemistry must be predictable. The commercial availability at 98% purity (Leyan) or 97% purity (BIOFOUNT) meets the purity threshold required for parallel synthesis, where impurities in building blocks propagate through multi-step sequences and complicate final product purification . The dihydrochloride salt is compatible with common amide coupling and reductive amination conditions following free-base generation in situ.

Reference Standard for Analytical Method Development and Impurity Profiling

BIOFOUNT explicitly markets 2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride as a reference substance for drug impurity analysis [1]. The compound's well-defined molecular identity (exact mass 239.0592175 Da, monoisotopic mass 239.0592175 Da as computed by PubChem) makes it suitable as an external standard for LC-MS method development, calibration curve construction, and impurity identification in pharmaceutical quality control workflows [2]. The Fujifilm Wako listing (¥135,000/250 mg) is consistent with a high-value reference standard positioning, and the recommended storage condition of -20°C (long-term) ensures extended shelf-life stability for regulated analytical environments.

Pharmacophore Model Validation for Pyrazole–Morpholine Hinge Binders in Kinase Drug Discovery

The 4-methylpyrazole–morpholine scaffold represents a minimal pharmacophoric unit that can be used to probe H-bonding requirements at the kinase hinge region. The 4-methyl substituent electronically modulates the pyrazole ring and restricts tautomeric interconversion, providing a structurally constrained probe for computational docking studies and pharmacophore model refinement [1]. When co-crystallized or soaked into kinase crystals, this fragment can reveal the preferred binding orientation of the pyrazole–morpholine chemotype, informing the design of higher-affinity analogs, as demonstrated for the related 4-(pyrazol-3-yl)morpholine scaffold series [2].

Quote Request

Request a Quote for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.